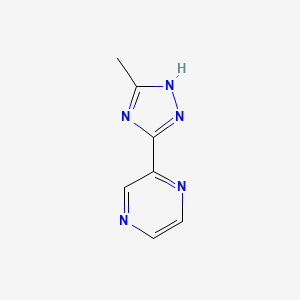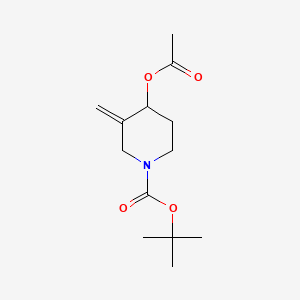![molecular formula C9H15ClO2S B12313885 rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride typically involves the reaction of [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) are used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the bicyclic compound.
Elimination reactions: The major products are alkenes.
Hydrolysis: The major products are the corresponding alcohol and methanesulfonic acid.
Scientific Research Applications
rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: It can be used in the synthesis of novel polymers or materials with specific properties.
Biological studies: The compound can be used to study the interactions of bicyclic structures with biological molecules.
Mechanism of Action
The mechanism of action of rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride depends on the specific application. In nucleophilic substitution reactions, the methanesulfonyl chloride group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-amine hydrochloride]
- rac-[(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride]
Uniqueness
rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which provides distinct reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective reactivity is required.
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
7-bicyclo[4.2.0]octanylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2 |
InChI Key |
JOGSTKBBPNRPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
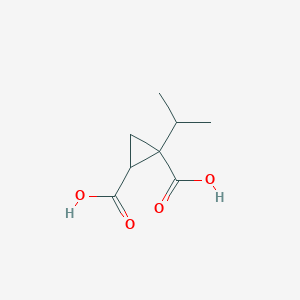

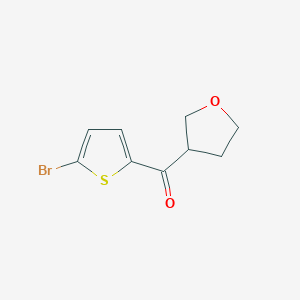
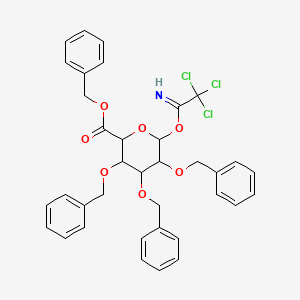
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
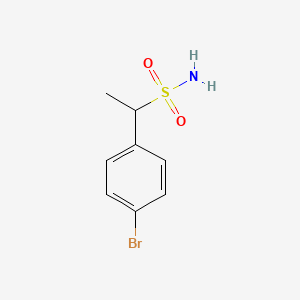
![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
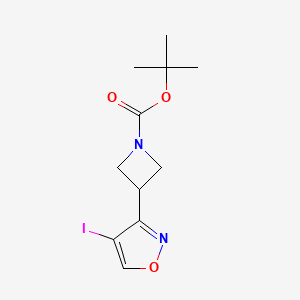


![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
